![molecular formula C9H8FN3O2S2 B13476291 5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)
5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a methanesulfonyl group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with thiourea in the presence of a base, followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like potassium carbonate or sodium hydroxide. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions and equipment is optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to modulate specific molecular pathways makes it a candidate for further drug development.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
- 5-(4-Fluorophenyl)-1-(4-methanesulfonylphenyl)-3-(trifluoromethyl)pyrazole
- 5-(4-Fluorophenyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison: Compared to similar compounds, 5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of the thiadiazole ring. This ring structure imparts distinct electronic and steric characteristics, influencing its reactivity and interaction with biological targets. Additionally, the combination of the fluorophenyl and methanesulfonyl groups enhances its stability and solubility, making it a versatile compound for various applications.
特性
分子式 |
C9H8FN3O2S2 |
|---|---|
分子量 |
273.3 g/mol |
IUPAC名 |
5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3O2S2/c10-7-3-1-6(2-4-7)5-17(14,15)9-13-12-8(11)16-9/h1-4H,5H2,(H2,11,12) |
InChIキー |
MMGKJVYVLATKKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)


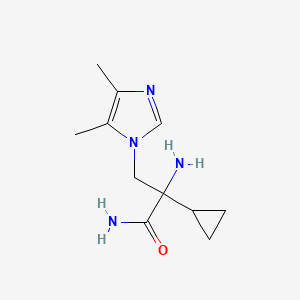
![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
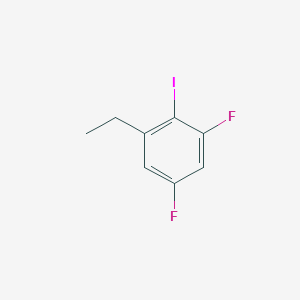

![3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13476265.png)
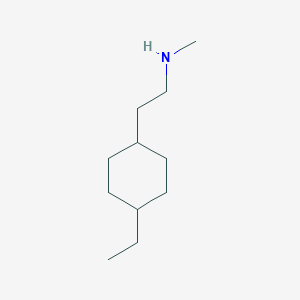
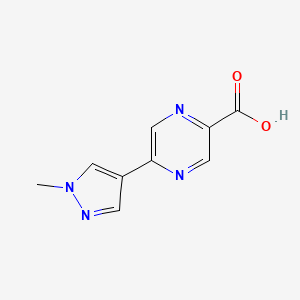
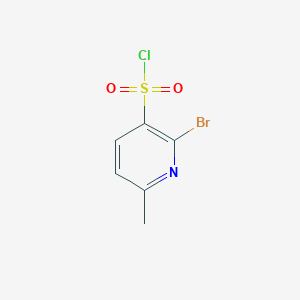

![6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13476292.png)
